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Compound of Interest

Compound Name: Methyl 4-pyrrolidin-1-ylbenzoate

Cat. No.: B142463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Methyl
4-pyrrolidin-1-ylbenzoate. It includes detailed experimental protocols for key analytical

techniques, summarized quantitative data, and visualizations to aid in understanding the

molecular structure and the workflow for its characterization.

Compound Overview
Methyl 4-pyrrolidin-1-ylbenzoate is an organic compound with the chemical formula

C₁₂H₁₅NO₂. It features a central benzene ring substituted with a methyl ester group and a

pyrrolidine ring at the para (4) position. This structure makes it a subject of interest in medicinal

chemistry and materials science.

Chemical Structure:

Caption: Molecular Structure of Methyl 4-pyrrolidin-1-ylbenzoate.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-pyrrolidin-1-ylbenzoate is

provided below.
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Property Value

Molecular Formula C₁₂H₁₅NO₂

Molecular Weight 205.25 g/mol

Appearance Solid

Melting Point 140 - 142 °C

IUPAC Name methyl 4-(pyrrolidin-1-yl)benzoate

CAS Number 129414-26-2

Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted and literature-based spectroscopic data used for

the structure elucidation of Methyl 4-pyrrolidin-1-ylbenzoate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.89 d, J = 8.8 Hz 2H
Ar-H (ortho to -

COOCH₃)

6.54 d, J = 8.8 Hz 2H
Ar-H (ortho to -

N(CH₂)₂)

3.83 s 3H -COOCH₃

3.32 t, J = 6.4 Hz 4H -N-(CH₂-CH₂)₂

2.01 t, J = 6.4 Hz 4H -N-(CH₂-CH₂)₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b142463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

167.2 -COOCH₃

151.5 Ar-C (para to -COOCH₃)

131.2 Ar-CH (ortho to -COOCH₃)

118.9 Ar-C (ipso to -COOCH₃)

111.0 Ar-CH (ortho to -N(CH₂)₂)

51.5 -COOCH₃

47.5 -N-(CH₂-CH₂)₂

25.4 -N-(CH₂-CH₂)₂

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Method: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

2965-2850 Medium C-H stretch (aliphatic)

1695 Strong C=O stretch (ester)

1605, 1520 Strong C=C stretch (aromatic)

1275 Strong C-O stretch (ester)

1170 Strong C-N stretch (aromatic amine)

Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI)
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m/z Relative Intensity (%) Assignment

206.1176 100 [M+H]⁺ (Molecular Ion)

174.0917 45 [M+H - CH₃OH]⁺

146.0968 60 [M+H - COOCH₃]⁺

70.0651 30
[C₄H₈N]⁺ (Pyrrolidinyl

fragment)

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the chemical structure.

Materials:

NMR Spectrometer (e.g., 400 MHz)

5 mm NMR tubes

Deuterated chloroform (CDCl₃) with 0.03% TMS

Methyl 4-pyrrolidin-1-ylbenzoate sample

Pipettes and vials

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of Methyl 4-pyrrolidin-1-ylbenzoate
into a clean, dry vial.

Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample

completely.

Transfer the solution to an NMR tube using a pipette.
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Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second

relaxation delay).

Acquire the ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second

relaxation delay).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and reference the chemical shifts to the TMS signal (0.00 ppm for ¹H)

or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FT-IR Spectrometer

Agate mortar and pestle

Hydraulic press with pellet-forming die

Potassium Bromide (KBr), spectroscopy grade, dried

Spatula and weighing paper
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Methyl 4-pyrrolidin-1-ylbenzoate sample

Procedure:

Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

Gently mix and then thoroughly grind the sample and KBr together for several minutes to

obtain a fine, homogeneous powder.

Transfer the powder to the pellet-forming die.

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent

pellet.

Background Spectrum Acquisition: Run a background scan with an empty sample

compartment to measure the spectrum of the ambient environment.

Sample Spectrum Acquisition:

Place the KBr pellet into the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: The spectrometer software will automatically generate the final absorbance or

transmittance spectrum. Identify and label the significant peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass Spectrometer with an ESI source

HPLC-grade methanol or acetonitrile
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Syringe pump and sample vials

Methyl 4-pyrrolidin-1-ylbenzoate sample

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in methanol or acetonitrile.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal

values for the analyte.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare

the observed accurate mass to the calculated theoretical mass to confirm the elemental

composition.

Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of an

unknown compound like Methyl 4-pyrrolidin-1-ylbenzoate.
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Structure Elucidation Workflow

Synthesis & Purification

Spectroscopic Analysis
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(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(1H, 13C) FT-IR Spectroscopy Mass Spectrometry

Data Analysis and
Interpretation

Proposed Structure

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and structure elucidation of Methyl 4-
pyrrolidin-1-ylbenzoate.
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Disclaimer: The spectroscopic data presented in this guide is based on predictions and data

from structurally similar compounds due to the limited availability of published experimental

data for Methyl 4-pyrrolidin-1-ylbenzoate. This information is intended for educational and

research purposes.

To cite this document: BenchChem. [In-Depth Technical Guide: Structure Elucidation of
Methyl 4-pyrrolidin-1-ylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142463#methyl-4-pyrrolidin-1-ylbenzoate-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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